molecular formula C11H12O4 B1300810 2,3-Dimethoxycinnamic acid CAS No. 7461-60-1

2,3-Dimethoxycinnamic acid

Cat. No. B1300810
CAS RN: 7461-60-1
M. Wt: 208.21 g/mol
InChI Key: QAXPUWGAGVERSJ-VOTSOKGWSA-N
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Description

Determination of Caffeine Using 3,4-Dimethoxycinnamic Acid

A novel method for the determination of caffeine in coffee products utilizes the formation of π-complexes with 3,4-dimethoxycinnamic acid. This approach enhances the chemical stability and resolution of caffeine, theobromine, and theophylline peaks during analysis. The method demonstrates precision and accuracy in accordance with Brazilian norms for coffee products, with a limit of detection suitable for both regular and decaffeinated coffee .

Molecular Interaction and Topochemistry

The study of 3,5-dinitrocinnamic acid reveals an unusual crystal structure influenced by C–H ∙∙∙ O hydrogen bonding. This structure is pivotal in the formation of a 1:1 molecular complex with 2,5-dimethoxycinnamic acid, which exhibits photoreactivity in the solid state, leading to the production of an unsymmetrical cyclobutane dimer .

Structural Analysis of MALDI-TOF-MS Matrices

The molecular and crystal structures of two matrices used in MALDI-TOF-MS, including 3,5-dimethoxy-4-hydroxycinnamic acid (sinapinic acid), have been elucidated. The study highlights the formation of one-dimensional chains through hydrogen bonding and the absence of π-stacking in the layer packing of sinapinic acid, which is structurally related to 2,3-dimethoxycinnamic acid .

Photomechanical Properties of 3,4-Dimethoxycinnamic Acid

A new polymorph of 3,4-dimethoxycinnamic acid has been discovered, exhibiting distinct photochemical and photomechanical properties compared to the previously known form. The solid-state photodimerization of these polymorphs is explained by the degree of molecular movement during the reaction, providing insights into the photomechanical behavior of cinnamic acid derivatives .

Scientific Research Applications

Photomechanical Behavior

2,3-Dimethoxycinnamic acid has been studied for its photomechanical properties. For example, research on 3,4-dimethoxycinnamic acid, a close derivative, revealed different photochemical and photomechanical properties across its polymorphs. These polymorphs demonstrate varying molecular movements during solid-state photodimerization reactions, which are significant in understanding the photochemical behavior of such compounds (Mishra et al., 2015).

Pharmacokinetics and Absorption

Dimethoxycinnamic acid derivatives have been investigated for their absorption characteristics and pharmacokinetic profiles in human plasma following coffee consumption. For instance, a study showed that 3,4-dimethoxycinnamic acid appears in plasma as the free aglycone and is rapidly absorbed, likely through passive diffusion in the upper gastrointestinal tract (Farrell et al., 2012).

Crystal Chemistry and Topochemistry

Research on 3,5-dinitrocinnamic acid and its complex with 2,5-dimethoxycinnamic acid highlights the role of C–H ⋯ O hydrogen bonding in determining crystal structures. This study contributes to understanding the topochemistry in crystalline forms of such compounds, important for material science and crystallography (Desiraju & Sharma, 1991).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of certain dimethoxycinnamic acid derivatives have been conducted. For example, studies on 2'-hydroxychalcones and flavones derived from 3,4-dimethoxycinnamic acid revealed their roles in inhibiting the generation of inflammatory mediators, indicating potential anti-inflammatory applications (Ballesteros et al., 1995).

Standard Molar Enthalpies of Combustion

The standard molar enthalpies of combustion for various trans-dimethoxycinnamic acids, including 2,3-dimethoxycinnamic acid, have been determined. These findings are valuable for understanding the thermodynamic properties of these compounds (Matos et al., 2001).

Inhibition of Protein Aggregation

Dimethoxycinnamic acid derivatives, including 3,4-dimethoxycinnamic acid, have been tested for their ability to inhibit the aggregation of α-synuclein, a protein associated with Parkinson’s disease. This research indicates potential therapeutic applications in neurodegenerative disorders (Barinova et al., 2020).

Safety And Hazards

2,3-Dimethoxycinnamic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid prolonged or repeated exposure .

Future Directions

In a recent study, it was reported that 3-methoxy-4-hydroxycinnamic acid, 3,4-dimethoxycinnamic acid, and 3-methoxy-4-acetamidoxycinnamic acid have the ability to prevent alpha-synuclein amyloid transformation, thus aiding the treatment of Parkinson’s disease .

properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXPUWGAGVERSJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxycinnamic acid

CAS RN

7461-60-1, 7345-82-6
Record name 2',3'-Dimethoxycinnamic acid
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Record name 7461-60-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235795
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2',3'-dimethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.408
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Record name trans-2,3-Dimethoxycinnamic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
SN Chakravarti, WH Perkin - Journal of the Chemical Society …, 1929 - pubs.rsc.org
… the nitration of 2 : 3-dimethoxycinnamic acid (Rubenstein, J… 2 : 3-dimethoxycinnamic acid (111) and this was then converted into the corresponding 5-cyano2 : 3-dimethoxycinnamic acid …
Number of citations: 0 pubs.rsc.org
J Koo - Org. Synth., 1963 - cir.nii.ac.jp
Number of citations: 49 cir.nii.ac.jp
MJS Monte, DM Hillesheim - The Journal of Chemical Thermodynamics, 1999 - Elsevier
The Knudsen mass-loss effusion technique was used to measure the vapour pressure as a function of temperature for trans -cinnamic acid and nine substituted methoxy and dimethoxy …
Number of citations: 31 www.sciencedirect.com
IW Mathison, WE Solomons… - Journal of Organic …, 1974 - ACS Publications
All melting points were determined on a Swissco melting point apparatus and are uncorrected. Ir spectra were recorded on a Beckman IR-33 infrared spectrophotometer. Vapor phase …
Number of citations: 12 pubs.acs.org
F Popp, W Blount - The Journal of Organic Chemistry, 1961 - ACS Publications
Ethyl 3-cydohexcne-l-malonale. One-tenth mole (16.0 g.) of ethyl malonate was added to a solution of 4.6 g.(0.2 mole) of sodium in 100 ml. of absolute ethanol. Most of the solvent was …
Number of citations: 9 pubs.acs.org
RD Haworth - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… .), pyridine (25 cc), and piperidine (0.5 cc) were heated for 1& hours on the water-bath, then boiled for 4 hour, and poured into dilute hydrochloric acid ; the 2 : 3-dimethoxycinnamic acid …
Number of citations: 0 pubs.rsc.org
WH Perkin, FW Stoyle - Journal of the Chemical Society, Transactions, 1923 - pubs.rsc.org
… Formation of 2 : 3-Dimethoxycinnamic Acid.-In studying this change, o-veratraldehyde (20 … that the acid of melting point 180" is 2 : 3-dimethoxycinnamic acid. The yield of the pure acid …
Number of citations: 4 pubs.rsc.org
J Koo, MS Fish, GN Walker, J Blake - Organic Syntheses, 2003 - Wiley Online Library
Dimethoxycinnamic acid product: 2, 3‐Dimethoxycinnamic acid
Number of citations: 1 onlinelibrary.wiley.com
L Tongqing, X Fangfang, Y Ping… - Acta Physico …, 2020 - ccspublishing.org.cn
In this work, light-responsive viscoelastic wormlike micelles based on cetyltrimethylammonium hydroxide (CTAOH) and cinnamic acid derivatives, including cinnamic acid (CA), 2-…
Number of citations: 9 www.ccspublishing.org.cn
K Fallis, K Harper, R Ford… - 2002 - apps.dtic.mil
Evaluated here are the inhibitory effects on the known film-forming bacteria Pseudomonas aeruginosa by selected plant extracts and related compounds. Tested were several members …
Number of citations: 2 apps.dtic.mil

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